COX-2 Inhibition Affinity: 4-Fluorophenyl Substituent Retains High Potency in 3,4-Diarylisoxazole Scaffolds
In a direct comparison of 3,4-diaryl-substituted isoxazole derivatives, compounds bearing a 4-fluorophenyl substituent retained high COX-2 inhibition affinity (IC50 = 0.042–0.073 μM), comparable to the parent valdecoxib scaffold [1]. In contrast, the 3,5-diaryl regioisomers exhibited negligible COX-2 activity, demonstrating that both the position of substitution and the presence of the fluorine atom are critical for target engagement [1].
| Evidence Dimension | COX-2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.042–0.073 μM |
| Comparator Or Baseline | 3,5-diaryl isoxazole analogs: >2000-fold lower activity |
| Quantified Difference | COX-2 SI > 2000 vs. no activity |
| Conditions | In vitro COX-2 enzyme inhibition assay |
Why This Matters
This demonstrates that the 4-fluorophenyl-1,3-oxazole motif is essential for maintaining high COX-2 affinity and selectivity, informing rational selection of building blocks for anti-inflammatory drug discovery.
- [1] Weiß, D. H., et al. (2018). Novel valdecoxib derivatives by ruthenium(II)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes – synthesis and COX-2 inhibition activity. Med. Chem. Commun., 9(3), 534–544. doi:10.1039/c7md00575j. View Source
